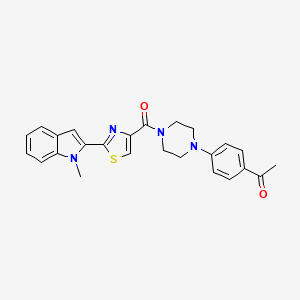

1-(4-(4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

1-(4-(4-(2-(1-Methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a structurally complex compound featuring a piperazine core linked to a phenyl group substituted with an ethanone moiety. The molecule further incorporates a thiazole ring conjugated to a 1-methylindole group via a carbonyl bridge. This unique architecture positions it within a class of compounds explored for diverse pharmacological activities, including antiproliferative and antimicrobial effects. Its design leverages the piperazine scaffold—a common motif in drug discovery due to its conformational flexibility and hydrogen-bonding capacity—and heterocyclic substituents (thiazole, indole) known to modulate bioactivity and target binding .

Properties

IUPAC Name |

1-[4-[4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c1-17(30)18-7-9-20(10-8-18)28-11-13-29(14-12-28)25(31)21-16-32-24(26-21)23-15-19-5-3-4-6-22(19)27(23)2/h3-10,15-16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMKEHMULMHQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

The exact mode of action of this compound is currently unknown. One study suggests that similar compounds can induce cell apoptosis in a dose-dependent manner

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s indole nucleus is a common feature in many synthetic drug molecules, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

One study suggests that similar compounds can inhibit the polymerization of tubulin, which could potentially disrupt the formation of the cytoskeleton in cells and lead to cell death.

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis of structurally analogous compounds reveals key variations in substituents and biological outcomes:

Key Observations :

- The target compound’s thiazole-indole system distinguishes it from simpler phenyl- or tetrazole-based analogs (e.g., ). This moiety may enhance π-π stacking or hydrophobic interactions in biological targets .

- Unlike APEHQ (), which uses an azo group for metal coordination, the target compound lacks such functionality, suggesting divergent mechanisms of action.

- Piperazine vs.

Critical Differences :

- The target compound’s synthesis likely requires specialized intermediates (e.g., indole-thiazole carboxylic acid), increasing complexity compared to tetrazole or azo-linked analogs.

Physicochemical and Pharmacokinetic Properties

Critical physicochemical parameters inferred from analogs:

Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.